molecular formula C22H25N3O5 B2848030 3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide CAS No. 896365-08-5

3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

Cat. No.: B2848030
CAS No.: 896365-08-5
M. Wt: 411.458
InChI Key: VSQAEQQZWDRSMB-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with three ethoxy groups and a phthalazinone moiety

Mechanism of Action

Target of Action

The primary target of this compound is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

The compound acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function. This leads to an accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have defective DNA repair mechanisms.

Biochemical Pathways

The inhibition of PARP affects the DNA repair pathways When PARP is inhibited, the repair of single-strand DNA breaks is impaired This can lead to the formation of double-strand breaks during DNA replication

Result of Action

The result of the compound’s action is the induction of cell death in cells with defective DNA repair mechanisms . This makes the compound potentially useful in the treatment of certain types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 3,4,5-triethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine to form the benzamide core.

    Introduction of the Phthalazinone Moiety: The phthalazinone moiety is introduced through a nucleophilic substitution reaction. The benzamide core is reacted with 4-oxo-3H-phthalazin-1-ylmethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the phthalazinone moiety can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products include 3,4,5-tricarboxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide.

    Reduction: Products include 3,4,5-triethoxy-N-[(4-hydroxy-3H-phthalazin-1-yl)methyl]benzamide.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4,5-triethoxy-N-[(4-oxo-3H-quinazolin-1-yl)methyl]benzamide: Similar structure but with a quinazolinone moiety instead of a phthalazinone moiety.

Uniqueness

3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is unique due to the presence of both ethoxy groups and a phthalazinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-4-28-18-11-14(12-19(29-5-2)20(18)30-6-3)21(26)23-13-17-15-9-7-8-10-16(15)22(27)25-24-17/h7-12H,4-6,13H2,1-3H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQAEQQZWDRSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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